Home > Products > Screening Compounds P65617 > Mirtazapine L-Tartaric Acid
Mirtazapine L-Tartaric Acid - 1705597-66-5

Mirtazapine L-Tartaric Acid

Catalog Number: EVT-1487188
CAS Number: 1705597-66-5
Molecular Formula: C₂₁H₂₅N₃O₆
Molecular Weight: 415.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mirtazapine L-Tartaric Acid is a pharmaceutical compound primarily used in the treatment of depression and anxiety disorders. It is a combination of mirtazapine, an antidepressant, and L-tartaric acid, which serves as a resolving agent to produce optically active forms of mirtazapine. The active forms of mirtazapine are crucial for its therapeutic efficacy, as they exhibit different pharmacological properties.

Source

Mirtazapine is synthesized from various precursors through chemical reactions, while L-tartaric acid is derived from natural sources like grapes. The combination of these two compounds allows for the production of optically active mirtazapine salts, enhancing its pharmaceutical applications.

Classification

Mirtazapine is classified as a tetracyclic antidepressant. It works primarily by antagonizing certain serotonin and norepinephrine receptors, leading to increased levels of these neurotransmitters in the brain.

Synthesis Analysis

The synthesis of optically active mirtazapine involves the resolution of a racemic mixture using L-tartaric acid. The process can be summarized as follows:

  1. Preparation of Racemic Mixture: A racemic mixture of mirtazapine, containing both R and S isomers, is prepared.
  2. Optical Resolution: The racemic mixture is treated with L-tartaric acid in the presence of a solvent. This leads to the formation of a salt that preferentially contains one enantiomer over the other.
  3. Separation: The resulting salt is then crystallized and purified, yielding optically active mirtazapine in high purity.

The preferred molar ratio of L-tartaric acid to the racemic mixture typically ranges from 0.5 to 1.5-fold, with optimal results often achieved at 0.8 to 1.2-fold .

Molecular Structure Analysis

Mirtazapine has a complex molecular structure characterized by its tetracyclic framework. The molecular formula for mirtazapine is C17_{17}H19_{19}N3_3 and it has a molecular weight of approximately 265.35 g/mol.

Structure Data

  • Chemical Structure: Mirtazapine features a central ring system with various functional groups that contribute to its pharmacological activity.
  • Isomers: Mirtazapine exists as two enantiomers: R-mirtazapine and S-mirtazapine, each exhibiting different therapeutic effects.
Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of optically active mirtazapine is the resolution of the racemic mixture through crystallization with L-tartaric acid:

  1. Formation of Salt: The reaction between mirtazapine and L-tartaric acid yields an optically active salt.
  2. Crystallization: The salt undergoes crystallization processes where specific conditions (temperature, solvent) are optimized to enhance yield and purity.
  3. Deprotection: Upon treatment with a base, the salt can be converted back into the free base form of mirtazapine.

These reactions are essential for obtaining high-purity forms suitable for pharmaceutical use .

Mechanism of Action

Mirtazapine exerts its antidepressant effects primarily through:

  • Serotonin Receptor Antagonism: It blocks certain serotonin receptors (5-HT2 and 5-HT3), which helps increase serotonin levels in the synaptic cleft.
  • Norepinephrine Receptor Antagonism: By blocking alpha-2 adrenergic receptors, mirtazapine enhances norepinephrine release.
  • Histamine Receptor Blockade: Its antihistaminergic properties contribute to sedation, which can be beneficial for patients with insomnia related to depression.

This multifaceted mechanism contributes to its efficacy in treating major depressive disorder and anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mirtazapine L-Tartaric Acid typically appears as a white crystalline powder.
  • Solubility: It exhibits solubility in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: Mirtazapine salts generally have defined melting points that can vary based on the specific salt form produced.

Relevant data on physical constants can be crucial for formulation development in pharmaceutical applications .

Applications

Mirtazapine L-Tartaric Acid has several scientific uses:

  1. Antidepressant Therapy: It is primarily used in treating major depressive disorder due to its efficacy in enhancing mood and reducing anxiety symptoms.
  2. Research Applications: Studies involving mirtazapine focus on its pharmacokinetics, pharmacodynamics, and potential interactions with other drugs.
  3. Formulation Development: The optically active forms are critical for developing effective pharmaceutical formulations that maximize therapeutic outcomes while minimizing side effects.
Introduction to Mirtazapine and L-Tartaric Acid in Pharmaceutical Chemistry

Structural and Stereochemical Properties of Mirtazapine Enantiomers

Mirtazapine’s molecular structure (C₁₇H₁₉N₃) features a single chiral center at the C1 position of its tetracyclic pyridoazepine scaffold. The (S)-(+)-enantiomer exhibits higher affinity for α₂-adrenergic autoreceptors and 5-HT₂ receptors, while the (R)-(-)-enantiomer demonstrates greater antagonism at α₂-heteroreceptors and 5-HT₃ receptors. This enantioselective receptor binding translates to divergent pharmacokinetic behaviors. For instance, (S)-mirtazapine undergoes extensive CYP2D6-mediated metabolism, whereas the (R)-enantiomer shows preferential accumulation in human plasma after racemic administration. The spatial orientation of functional groups around the chiral center dictates these differences: the (S)-configuration positions the methylpiperazinyl group in a spatial orientation favoring specific receptor interactions, whereas the (R)-enantiomer adopts a mirror-image conformation with distinct binding energetics [3] [7] [10].

Table 1: Pharmacological Properties of Mirtazapine Enantiomers

EnantiomerPrimary Receptor TargetsMetabolic PathwayPlasma Ratio (R/S)*
(R)-(-)-Mirtazapineα₂-Heteroreceptors, 5-HT₃CYP3A4~1.5-2.0
(S)-(+)-Mirtazapineα₂-Autoreceptors, 5-HT₂, H₁ histamineCYP2D6, CYP1A2~0.5-0.7
Typical range after racemic administration; varies with co-medications [3] [10]

Role of L-Tartaric Acid in Chiral Resolution and Salt Formation

L-Tartaric acid ((2R,3R)-2,3-dihydroxysuccinic acid; C₄H₆O₆) functions as a chiral selector due to its rigid conformation and capacity for hydrogen-bonded network formation. In mirtazapine resolution, tartaric acid forms diastereomeric salts through proton transfer from its carboxylic acids to mirtazapine’s tertiary amine. The process exploits differential solubility: the (R)-mirtazapine∙L-tartrate salt crystallizes preferentially from mixed solvents like ethanol-water or THF-water systems, while the (S)-enantiomer remains in solution. Key process parameters include:

  • Solvent Composition: Optimized ethanol/water ratios (typically 3:1 to 5:1 v/v) maximize crystal yield and enantiomeric excess (e.e. >98%) [4] [6].
  • Stoichiometry: A 0.8:1 to 1.2:1 molar ratio of L-tartaric acid to racemic mirtazapine balances salt stability and yield [4].
  • Temperature Control: Crystallization at 5-30°C ensures selective precipitation; elevated temperatures (35-65°C) facilitate initial dissolution [4].

Molecular modeling reveals the (R)-mirtazapine∙L-tartrate complex stabilizes via three hydrogen bonds: 1) Protonated amine-carboxylate ion pair, 2) Hydroxyl-pyridine interaction, and 3) Carboxyl-azepine bridge. This network is sterically disfavored in the (S)-enantiomer complex, underpinning the chiral discrimination [1] [4].

Table 2: Resolution Efficiency of Mirtazapine Using L-Tartaric Acid

Solvent SystemL-Tartaric Acid Ratio (mol/mol)Crystallization Temp (°C)e.e. (%)Yield (%)
Ethanol/Water (4:1)1.05-1099.235
THF/Water (3:1)0.915-2098.542
Methanol/Water (5:1)1.10-599.828
Data compiled from patented processes [4] [6]

Historical Development of Mirtazapine Synthesis and Chiral Separation Techniques

Early mirtazapine synthesis (Org 3770) yielded racemic material via reductive amination of 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine. Initial chiral separations relied on preparative chromatography using cellulose tris(3,5-dimethylphenyl carbamate) (Chiralcel OD®), achieving baseline resolution but with low throughput (>30 min analysis time) and high solvent consumption [3] [8]. The evolution of immobilized polysaccharide-based phases (e.g., Chiralpak IA®, IC®, IE®) enabled normal-phase separation with ethanol/hexane/diethylamine (10:90:0.1 v/v) in <15 min, though peak tailing remained problematic [1] [10].

A breakthrough emerged with immobilized Chiralpak IK-3® [amylose tris(3-chloro-5-methylphenyl carbamate)], providing superior resolution (Rs >2.0) of mirtazapine enantiomers in <6 minutes using isocratic hexane/isopropanol/diethylamine (90:10:0.1 v/v). This stationary phase’s immobilized nature allowed solvent compatibility impossible with coated phases, facilitating method robustness [8]. Concurrently, enantioselective analysis in biological matrices advanced significantly:

  • 2004: HPLC-UV on Chiralpak AD® (cellulose tris(3,5-dimethylphenyl carbamate)) with normal-phase eluent (LOQ=5 ng/mL) [10].
  • 2005: Two-phase liquid-phase microextraction (LPME) combined with LC for plasma analysis, reducing organic solvent use by 99% vs. traditional LLE [3].
  • 2008: Three-phase LPME with LC-MS detection achieved LOQs of 0.1 ng/mL, enabling detailed enantiomer pharmacokinetics [7].

Diastereomeric crystallization using L-tartaric acid remains the industrial-scale method due to scalability. Modern processes achieve e.e. >99% via optimized solvent-antisolvent crystallization, replacing earlier techniques requiring multiple recrystallizations [4] [6].

Table 3: Evolution of Chiral Separation Methods for Mirtazapine

Method/PeriodTechnique/ColumnConditionsAnalysis TimeResolution (Rs)
Early 1990sPreparative LC on Chiralcel OD®Hexane:EtOH:DEA (90:10:0.1)>30 min1.5
2004Analytical HPLC on Chiralpak AD®Hexane:EtOH:DEA (98:2:0.1)12 min1.8
2010s (Patented)Crystallization with L-Tartaric AcidEthanol/Water (4:1), 5-10°CN/A (Process)N/A (e.e. >99%)
Modern (IK-3 Column)UHPLC on Chiralpak IK-3®Hexane:IPA:DEA (90:10:0.1)6 min2.2
DEA = Diethylamine [1] [3] [8]

Properties

CAS Number

1705597-66-5

Product Name

Mirtazapine L-Tartaric Acid

Molecular Formula

C₂₁H₂₅N₃O₆

Molecular Weight

415.44

Synonyms

1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine (2R,3R)-2,3-Dihydroxybutanedioate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.